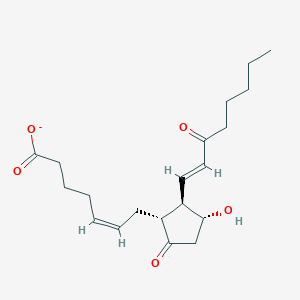

15-dehydro-prostaglandin E2(1-)

Description

Contextualizing Prostaglandin (B15479496) E2 Metabolism within Eicosanoid Biology

Eicosanoids are a large family of signaling lipids derived from 20-carbon polyunsaturated fatty acids, most notably arachidonic acid. themedicalbiochemistrypage.orgescholarship.org This family, which includes prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins, regulates a vast array of biological processes, from inflammation and immunity to blood pressure and pain signaling. themedicalbiochemistrypage.orgescholarship.org Prostaglandins are synthesized via the cyclooxygenase (COX) pathway, where enzymes like COX-1 and COX-2 convert arachidonic acid into an intermediate, Prostaglandin H2 (PGH2). themedicalbiochemistrypage.org This intermediate is then further processed by specific synthases into various prostaglandins.

Prostaglandin E2 (PGE2) is one of the most abundant and biologically active prostaglandins in mammals. hmdb.caacs.org It is involved in diverse functions, including mediating inflammation, pain, and fever, as well as playing roles in renal physiology and childbirth. acs.orgnih.govyoutube.com The biological effects of PGE2 are potent, and therefore, its levels are tightly regulated through a balance of synthesis and degradation. nih.gov The catabolism of PGE2 is a critical process to terminate its signaling, and the first and rate-limiting step in this inactivation pathway leads to the formation of 15-keto-prostaglandin E2. mdc-berlin.denih.gov

Enzymatic Derivation of 15-Keto-Prostaglandin E2 from Prostaglandin E2

The conversion of Prostaglandin E2 to 15-keto-prostaglandin E2 is a crucial metabolic step that significantly reduces the biological activity of PGE2. sinobiological.com This reaction is catalyzed by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). wikipedia.orgwikipedia.org

15-PGDH belongs to the family of oxidoreductases and specifically targets the hydroxyl group at the carbon-15 (B1200482) position of prostaglandins. wikipedia.orgwikipedia.org By oxidizing this group into a keto group, it yields the corresponding 15-keto metabolite. sinobiological.com This structural change is fundamental, as the 15-hydroxyl group is critical for the high-affinity binding of PGE2 to its receptors (EP1, EP2, EP3, and EP4) and its subsequent potent biological effects. youtube.comnih.gov The resulting 15-keto-PGE2 generally shows a much-reduced affinity for these receptors compared to PGE2. caymanchem.com

The enzyme 15-PGDH is widely distributed throughout the body and acts as a key physiological antagonist to the COX-2 enzyme, which is responsible for producing large amounts of prostaglandins during inflammation. sinobiological.compnas.org While COX-2 ramps up prostaglandin synthesis, 15-PGDH actively breaks them down, creating a finely tuned system to control inflammatory and other prostaglandin-mediated responses. pnas.org The expression and activity of 15-PGDH are themselves subject to regulation; for instance, it is reportedly downregulated in certain cancers, leading to an accumulation of PGE2 which can promote tumor growth. pnas.orgmedchemexpress.com

| Property | Description | Reference |

|---|---|---|

| Enzyme Name | 15-hydroxyprostaglandin dehydrogenase (NAD+) | wikipedia.org |

| Gene | HPGD | wikipedia.org |

| Family | Oxidoreductases (short-chain dehydrogenases/reductases - SDR) | sinobiological.comwikipedia.org |

| Function | Catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a keto group. | sinobiological.com |

| Substrate | Prostaglandin E2 (and other prostaglandins) | wikipedia.org |

| Product | 15-keto-Prostaglandin E2 | wikipedia.org |

| Cofactor | NAD+ | wikipedia.org |

| Significance | Key enzyme in the catabolism and inactivation of prostaglandins. Acts as a tumor suppressor by degrading pro-tumorigenic prostaglandins like PGE2. | pnas.orgmedchemexpress.com |

Historical Perspective on the Recognition of 15-Keto-Prostaglandin E2 as a Biologically Active Entity

For many years following the discovery of prostaglandin metabolism, metabolites such as 15-keto-PGE2 were largely considered biologically inactive waste products. mdc-berlin.de The primary focus of research was on the potent parent compound, PGE2, and its inactivation was seen as a simple "off-switch." The significant drop in binding affinity to PGE2 receptors supported this view. caymanchem.com

However, accumulating evidence in recent years has challenged this dogma, revealing that 15-keto-PGE2 possesses its own distinct biological activities. mdc-berlin.de Rather than being inert, it can function as a signaling molecule, albeit with different properties and potencies than PGE2. Research has demonstrated that 15-keto-PGE2 can exert anti-inflammatory and anti-carcinogenic effects. nih.gov For example, it has been shown to inhibit the proliferation of human CD4+ T cells and suppress signaling pathways, such as the STAT3 pathway, which is often overactive in cancer cells. caymanchem.comnih.gov

Further studies have shown that 15-keto-PGE2 can act as a partial or biased agonist at certain prostaglandin receptors. caymanchem.commdc-berlin.de This means it can bind to the same receptors as PGE2 but elicits a different or less complete cellular response. For instance, while it binds poorly to EP2 and EP4 receptors in some cell types, it shows effective binding and signaling in others, suggesting cell-type-specific effects. caymanchem.com Recent in vivo studies have shown that 15-keto-PGE2 can modulate the structure of the glomerulus in the kidney by signaling through EP2 and EP4 receptors. mdc-berlin.de These findings have repositioned 15-keto-PGE2 from an inactive metabolite to a bioactive modulator involved in terminating PGE2 signaling and initiating its own unique cellular responses. caymanchem.com

| Finding | Experimental Context | Implication | Reference |

|---|---|---|---|

| Inhibits T-cell proliferation | In isolated human CD4+ T cells, 15-keto-PGE2 inhibited proliferation in a concentration-dependent manner. | Possesses immunomodulatory and anti-inflammatory properties. | caymanchem.com |

| Suppresses STAT3 Signaling | In human mammary epithelial cells, 15-keto-PGE2 suppressed the phosphorylation, dimerization, and nuclear translocation of STAT3. | Exhibits anti-carcinogenic activity by inhibiting a key cancer-promoting pathway. | nih.gov |

| Inhibits Breast Cancer Cell Growth | Inhibited migration and clonogenicity of MCF10A-ras breast cancer cells and attenuated xenograft tumor growth in mice. | Demonstrates potential as an anti-cancer agent. | nih.gov |

| Acts as a Biased/Partial Agonist | Binds to EP2 and EP4 receptors in HEK cells, inducing cAMP formation and β-catenin/TCF transcriptional activity. | Can modulate PGE2 receptor signaling, acting to terminate PGE2-evoked signals. | caymanchem.com |

| Modulates Kidney Glomerular Structure | Exogenous treatment of zebrafish embryos with 15-keto-PGE2 perturbed glomerular vascularization, a defect reversible by blocking EP2 and EP4 receptors. | Reveals an in vivo physiological role in kidney development and biology. | mdc-berlin.de |

Structure

3D Structure

Properties

Molecular Formula |

C20H29O5- |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t16-,17-,19-/m1/s1 |

InChI Key |

YRTJDWROBKPZNV-KMXMBPPJSA-M |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)[O-])O |

Canonical SMILES |

CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)[O-])O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 15 Keto Prostaglandin E2

The Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) in Prostaglandin (B15479496) E2 Catabolism

The primary and rate-limiting step in the breakdown of PGE2 is its oxidation to 15-keto-PGE2, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). mdc-berlin.denih.gov This enzymatic conversion is pivotal in regulating the levels of biologically active PGE2 in various tissues. nih.gov Two main forms of 15-PGDH have been identified, each with distinct cofactor dependencies and substrate specificities.

NAD+-Dependent Type-I 15-PGDH Activity and Specificity

The most prominent form, NAD+-dependent type-I 15-PGDH (also known as HPGD), is considered the key enzyme for the inactivation of prostaglandins (B1171923). nih.govnih.gov It utilizes NAD+ as a cofactor to oxidize the 15-hydroxyl group of PGE2, yielding 15-keto-PGE2. nih.govwikipedia.org This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and is classified as SDR36C1. nih.govnih.gov Human type-I 15-PGDH is a homodimer, with each subunit having a molecular weight of approximately 29 kDa. nih.gov The majority of in vivo prostaglandin catabolism is attributed to this type-I enzyme due to its higher affinity for prostaglandins compared to its type-II counterpart. nih.govnih.gov

NADP+-Dependent Type-II 15-PGDH (Carbonyl Reductase 1) and its Substrate Specificity

A second form, NADP+-dependent type-II 15-PGDH, also known as Carbonyl Reductase 1 (CBR1 or SDR21C1), utilizes NADP+ as its cofactor. nih.govnih.gov While it can also metabolize prostaglandins, its high Km values for most PGs suggest a less significant role in their primary inactivation compared to type-I 15-PGDH. nih.govnih.gov

Downstream Metabolism of 15-Keto-Prostaglandin E2

Following its formation, 15-keto-PGE2 undergoes further metabolic transformations, leading to the generation of more water-soluble compounds that can be readily eliminated from the body.

Formation of 13,14-Dihydro-15-Keto-Prostaglandin E2 by 15-Oxo-PG Δ13 Reductase

The next step in the metabolic cascade is the reduction of the double bond at carbon 13 of 15-keto-PGE2. caymanchem.comlipidmaps.org This reaction is catalyzed by 15-oxo-prostaglandin Δ13-reductase, resulting in the formation of 13,14-dihydro-15-keto-prostaglandin E2. caymanchem.comlipidmaps.orgnih.gov This metabolite is considered the primary plasma metabolite of PGE2. caymanchem.comlipidmaps.org

Terminal Metabolite Formation and Elimination Pathways

The metabolism of 13,14-dihydro-15-keto-PGE2 continues with further enzymatic modifications. A common pathway involves the removal of four carbons from the α-terminus through β-oxidation and subsequent oxidation of the terminal ω-carbon. caymanchem.com This process leads to the formation of abundant urinary metabolites, such as tetranor-PGEM. nih.govcaymanchem.com The initial plasma metabolite, 13,14-dihydro-15-keto PGE2, has a relatively short half-life of about 9 minutes and undergoes further metabolism, making its direct measurement for estimating PGE2 production unreliable. nih.gov The main metabolite, 13,14-dihydro-15-keto-PGE2, is known to be chemically unstable and can readily dehydrate and form a cyclic derivative. nih.gov

Interplay between Prostaglandin E2 Synthesis and 15-Keto-Prostaglandin E2 Formation

The balance between the synthesis of PGE2 and its degradation to 15-keto-PGE2 is crucial for maintaining tissue homeostasis. nih.gov An imbalance, often characterized by increased PGE2 production and/or decreased 15-PGDH activity, is implicated in various pathological conditions, including cancer. nih.govnih.gov

PGE2 itself can regulate the expression of its own inactivating enzyme, 15-PGDH. nih.govoup.com In human cervical stromal cells, PGE2 has been shown to repress 15-PGDH expression through EP2 receptors, suggesting a feedback mechanism that could lead to an accumulation of active PGE2. nih.govoup.com

Recent research has also begun to challenge the long-held view of 15-keto-PGE2 as merely an inactive metabolite. nih.govnih.gov Some studies suggest that 15-keto-PGE2 may possess its own biological activities, acting as a partial or biased agonist at certain prostaglandin receptors and potentially modulating cellular signaling pathways. mdc-berlin.denih.govnih.govnih.gov For instance, 15-keto-PGE2 has been shown to bind to and stabilize EP2 and EP4 receptors and may play a role in terminating PGE2-evoked signaling. mdc-berlin.denih.govnih.govnih.govcaymanchem.commedchemexpress.com Furthermore, it has been identified as a ligand for the nuclear receptor PPAR-γ. nih.govbiorxiv.org This emerging evidence suggests a more complex role for 15-keto-PGE2 than previously understood, highlighting the intricate regulatory network governing prostaglandin signaling.

Research Findings on 15-Keto-PGE2 and its Metabolites

| Compound | Finding | Source |

| 15-keto-Prostaglandin E2 | Formed from PGE2 by 15-PGDH. caymanchem.com | caymanchem.com |

| Considered a largely inactive metabolite of PGE2. nih.govnih.gov | nih.govnih.gov | |

| May act as a biased/partial agonist to terminate PGE2-evoked signaling. nih.govnih.govcaymanchem.com | nih.govnih.govcaymanchem.com | |

| Can bind and stabilize EP2 and EP4 receptors. mdc-berlin.denih.govmedchemexpress.com | mdc-berlin.denih.govmedchemexpress.com | |

| Identified as a ligand for PPAR-γ. nih.govbiorxiv.org | nih.govbiorxiv.org | |

| 13,14-dihydro-15-keto-Prostaglandin E2 | The primary plasma metabolite of PGE2. caymanchem.comlipidmaps.org | caymanchem.comlipidmaps.org |

| Formed from 15-keto-PGE2 by 15-oxo-PG Δ13 reductase. caymanchem.comlipidmaps.org | caymanchem.comlipidmaps.org | |

| Has a short plasma half-life of about 9 minutes. nih.gov | nih.gov | |

| Chemically unstable and can dehydrate. nih.gov | nih.gov | |

| tetranor-PGEM | Major urinary metabolite of PGE2. nih.gov | nih.gov |

| Formed from 13,14-dihydro-15-keto-PGE2 through β- and ω-oxidation. caymanchem.com | caymanchem.com |

Enzymes in Prostaglandin E2 Catabolism

| Enzyme | Function | Cofactor |

| NAD+-dependent Type-I 15-PGDH (HPGD) | Catalyzes the oxidation of PGE2 to 15-keto-PGE2. nih.govwikipedia.org | NAD+ |

| NADP+-dependent Type-II 15-PGDH (CBR1) | Also oxidizes prostaglandins. nih.govnih.gov | NADP+ |

| 15-Oxo-PG Δ13 Reductase | Reduces the C-13 double bond of 15-keto-PGE2. caymanchem.comlipidmaps.org |

Molecular Mechanisms and Cellular Signaling of 15 Keto Prostaglandin E2

Direct Receptor Interactions and Activation Profiles

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation by 15-Keto-Prostaglandin E2

15-Keto-PGE2 is recognized as an endogenous ligand and activator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating gene expression related to inflammation and metabolism. nih.govplos.org The activation of PPARγ by 15-keto-PGE2 has been observed in various cell types, including hepatocellular carcinoma cells and macrophages. nih.govplos.org In hepatocellular carcinoma cells, 15-keto-PGE2-mediated PPARγ activation leads to an increase in p21 promoter activity. nih.gov Furthermore, in the context of Cryptococcus neoformans infection, 15-keto-PGE2 produced by the host promotes fungal growth through the activation of host PPARγ. nih.govplos.orgnih.gov This interaction highlights a mechanism where a host-derived metabolite can be co-opted by a pathogen to its advantage. nih.gov

Table 1: Research Findings on PPARγ Activation by 15-Keto-Prostaglandin E2

| Finding | Cell/System | Implication | Reference |

|---|---|---|---|

| 15-keto-PGE2 is an endogenous PPARγ ligand. | Human cholangiocarcinoma cells | Regulates gene transcription. | nih.gov |

| 15-keto-PGE2 treatment increases p21 promoter activity via PPARγ activation. | Hepatocellular carcinoma cells | Influences cell cycle control. | nih.gov |

| 15-keto-PGE2 activates host PPARγ to promote fungal growth. | Macrophage infection model with C. neoformans | Pathogen manipulation of host signaling. | nih.govplos.orgnih.gov |

Interaction with Prostaglandin (B15479496) E2 Receptors (EPs): Distinct Binding and Stabilization

While its precursor, PGE2, is a well-established agonist for all four E-type prostanoid (EP) receptors, 15-keto-PGE2 exhibits a more nuanced interaction profile. nih.gov Studies have shown that 15-keto-PGE2 can bind to and stabilize EP2 and EP4 receptors on the plasma membrane. medchemexpress.commedchemexpress.eunih.gov In HEK cells expressing these receptors, 15-keto-PGE2 has been shown to bind to both EP2 and EP4, with IC50 values of 0.117 µM and 2.82 µM, respectively. caymanchem.com It also induces cAMP formation through these receptors. caymanchem.com Interestingly, the binding affinity and subsequent signaling can differ depending on the cell type and the specific signaling pathway being measured. For instance, in HEK-EP2 cells, 15-keto-PGE2 acts as a full agonist for cAMP formation, whereas for EP4 receptors, it acts as a partial agonist for all tested signaling pathways. nih.gov This suggests that 15-keto-PGE2 may function as a biased or partial agonist, capable of fine-tuning the cellular response to prostaglandins (B1171923). nih.govresearchgate.net

Table 2: Comparative Binding and Activation of EP Receptors by 15-Keto-PGE2

| Receptor | Cell Type | Binding (IC50) | Activation (EC50) | Agonist Type | Reference |

|---|---|---|---|---|---|

| EP2 | HEK | 0.117 µM | 0.137 µM (cAMP) | Full | nih.govcaymanchem.com |

| EP4 | HEK | 2.82 µM | 0.426 µM (cAMP) | Partial | nih.govcaymanchem.com |

| EP2 | CHO | 2.6 µM (Ki) | 1.8 µM (adenylate cyclase) | - | caymanchem.comsapphirebioscience.com |

| EP4 | CHO | 15 µM (Ki) | >33 µM (adenylate cyclase) | - | caymanchem.comsapphirebioscience.com |

Intracellular Signaling Cascades Modulated by 15-Keto-Prostaglandin E2

Activation of p21(WAF1/Cip1) Signaling

A key downstream effect of 15-keto-PGE2 is the activation of the p21(WAF1/Cip1) signaling pathway. nih.gov This is largely mediated through its interaction with PPARγ. ncats.io In wild-type Huh7 hepatocellular carcinoma cells, treatment with 15-keto-PGE2 significantly enhanced p21 promoter reporter activity. ncats.io This effect was abrogated by a PPARγ antagonist, confirming the role of PPARγ in this process. ncats.io The activation of p21, a cyclin-dependent kinase inhibitor, suggests a role for 15-keto-PGE2 in cell cycle regulation and tumor suppression. nih.govncats.io

Modulation of SMAD2/3 and TAP63 Protein Interactions

Research in human cholangiocarcinoma cells has revealed a novel signaling cascade involving 15-keto-PGE2, PPAR-γ, SMAD2/3, and TAP63. nih.gov In this pathway, 15-keto-PGE2, acting as a PPAR-γ ligand, causes the dissociation of PPAR-γ from Smad2/3. nih.gov This allows Smad2/3 to be phosphorylated and activated, leading to the formation of a pSmad2/3-TAP63-p53 ternary complex. nih.gov This complex then binds to the TAP63 promoter, inducing its autotranscription. nih.gov The subsequent increase in TAP63 expression contributes to the inhibition of tumor cell proliferation, colony formation, and migration. nih.gov However, it is important to note that a retraction has been issued for the article describing these findings due to the reuse of images to represent different experimental conditions. nih.gov

Inhibition of STAT3 Activation

15-Keto-PGE2 has been shown to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell growth and progression. nih.govresearchgate.netelsevierpure.com This inhibition occurs through the suppression of STAT3 phosphorylation, dimerization, and nuclear translocation. nih.govresearchgate.net The mechanism of this inhibition involves a direct interaction between 15-keto-PGE2 and STAT3. nih.govresearchgate.net Molecular docking and mass spectral analysis have identified that 15-keto-PGE2 covalently modifies the Cys259 residue of STAT3. nih.govresearchgate.netnih.gov This modification is dependent on the α,β-unsaturated carbonyl moiety of 15-keto-PGE2, as a non-electrophilic analogue did not exhibit the same inhibitory effect. researchgate.netnih.gov The inactivation of STAT3 by 15-keto-PGE2 has been linked to the suppression of breast cancer cell proliferation and progression. nih.govresearchgate.netscienceopen.com

Potential Influence on KRAS Signaling Pathways

While direct interaction with the KRAS protein has not been extensively documented, 15-keto-PGE2 significantly impacts signaling cascades in cells with activated KRAS. nih.govnih.govresearchgate.netelsevierpure.comscienceopen.com The primary mechanism identified is the suppression of Signal Transducer and Activator of Transcription 3 (STAT3), a critical downstream effector of KRAS signaling. nih.govnih.govresearchgate.netelsevierpure.com

In human mammary epithelial cells transfected with H-ras (MCF10A-ras), 15-keto-PGE2 has been shown to inhibit the phosphorylation, dimerization, and nuclear translocation of STAT3. nih.govnih.govscienceopen.com This inhibitory effect is crucial for its ability to suppress the growth and transformation of these cancer cells. nih.govresearchgate.net The α,β-unsaturated carbonyl moiety of 15-keto-PGE2 is essential for this activity, as its reduced, non-electrophilic analogue, 13,14-dihydro-15-keto-PGE2, fails to inhibit STAT3 signaling. nih.govelsevierpure.comscienceopen.com

Further investigation has revealed that 15-keto-PGE2 directly interacts with and covalently modifies STAT3. nih.govnih.govresearchgate.net Molecular docking analyses and mass spectrometry have identified Cysteine 259 (Cys259) within the STAT3 protein as a preferential binding site for 15-keto-PGE2. nih.govnih.govresearchgate.net This thiol modification of STAT3 by 15-keto-PGE2 leads to its inactivation, thereby accounting for the observed suppression of breast cancer cell proliferation and progression. nih.govnih.govresearchgate.net This targeted inhibition of STAT3 in the context of an activated KRAS pathway highlights a significant anti-cancer mechanism of 15-keto-PGE2.

Table 1: Effects of 15-Keto-PGE2 on KRAS-Related Signaling

| Affected Molecule | Effect of 15-Keto-PGE2 | Cellular Consequence | Key Findings |

|---|---|---|---|

| STAT3 | Inhibition of phosphorylation, dimerization, and nuclear translocation | Suppression of cell growth and transformation | Direct covalent modification at Cys259 |

Implications for PI3K/AKT Signaling Pathways

The influence of 15-keto-PGE2 on the PI3K/AKT signaling pathway is an area of ongoing investigation. Prostaglandin E2, the precursor of 15-keto-PGE2, can activate PI3K/AKT signaling through its EP2 receptor. nih.gov This suggests that 15-keto-PGE2, as a related molecule, may also modulate this pathway.

A potential mechanism for the influence of 15-keto-PGE2 on PI3K/AKT signaling may involve the tumor suppressor PTEN, a negative regulator of this pathway. The related cyclopentenone prostaglandin, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), has been shown to activate PI3K/AKT signaling through the nucleophilic addition to a cysteine residue on PTEN. nih.gov This suggests that 15-keto-PGE2, which also possesses an electrophilic α,β-unsaturated ketone, could potentially act through a similar mechanism. However, further research is needed to fully elucidate the direct effects of 15-keto-PGE2 on the components of the PI3K/AKT pathway.

Table 2: Potential Interactions of 15-Keto-PGE2 with the PI3K/AKT Pathway

| Potential Target | Hypothesized Mechanism | Potential Outcome | Supporting Evidence |

|---|---|---|---|

| PTEN | Covalent modification of cysteine residues | Inactivation of PTEN, leading to PI3K/AKT activation | Analogy to the action of 15d-PGJ2 |

Effects on NF-κB Pathway Components

A significant aspect of the anti-inflammatory action of 15-keto-PGE2 is its direct inhibition of the NF-κB signaling pathway. nih.gov This pathway is a cornerstone of the inflammatory response and is implicated in the progression of many cancers.

Research has demonstrated that 15-keto-PGE2 can covalently modify key components of the NF-κB complex. nih.gov Specifically, it has been shown to form adducts with the p105/p50 and p65 subunits of NF-κB. nih.gov This modification occurs at specific cysteine residues: Cys59 on p105/p50 and Cys120 on p65. nih.gov

This covalent binding of 15-keto-PGE2 to the NF-κB subunits inhibits their nuclear translocation, a critical step in the activation of the NF-κB pathway. nih.gov By preventing the movement of NF-κB into the nucleus, 15-keto-PGE2 effectively blocks the transcription of pro-inflammatory genes. nih.gov This direct interaction and subsequent inhibition of NF-κB signaling underscore the potent anti-inflammatory and potential anti-carcinogenic role of 15-keto-PGE2.

Table 3: Modulation of NF-κB Pathway by 15-Keto-PGE2

| Target Subunit | Site of Modification | Effect of Modification | Overall Impact on Pathway |

|---|---|---|---|

| p105/p50 | Cys59 | Inhibition of nuclear translocation | Suppression of pro-inflammatory gene transcription |

| p65 | Cys120 | Inhibition of nuclear translocation | Suppression of pro-inflammatory gene transcription |

Biological Functions and Pathophysiological Roles of 15 Keto Prostaglandin E2

Regulation of Cellular Proliferation and Differentiation

15-keto-PGE2 has demonstrated notable effects on the proliferation and differentiation of various cell types, particularly in the context of cancer.

Research has highlighted the anti-proliferative capabilities of 15-keto-PGE2 in several cancer cell lines. In breast cancer, it has been shown to inhibit the growth and progression of tumor cells. nih.govresearchgate.net Studies on human mammary epithelial cells transfected with H-ras (MCF10A-ras) and MDA-MB-231 breast cancer cells have shown that 15-keto-PGE2 suppresses signal transducer and activator of transcription 3 (STAT3) signaling. nih.govresearchgate.net This suppression is achieved through the covalent modification of STAT3, which in turn inhibits its phosphorylation, dimerization, and nuclear translocation, ultimately hindering cancer cell proliferation and progression. researchgate.net The α,β-unsaturated carbonyl group in the structure of 15-keto-PGE2 is crucial for this inhibitory effect on STAT3 signaling. nih.govresearchgate.net

In cholangiocarcinoma, 15-keto-PGE2 has been found to inhibit cell growth by interacting with peroxisome proliferator-activated receptor-γ (PPAR-γ), SMAD2/3, and TAP63 proteins. nih.gov The activation of PPAR-γ by 15-keto-PGE2 leads to the dissociation of the PPAR-γ/SMAD2/3 complex, allowing for the phosphorylation and activation of SMAD2/3, which subsequently induces TAP63. nih.gov

| Cell Line | Cancer Type | Mechanism of Action | Research Finding |

| MCF10A-ras | Breast Cancer | Suppression of STAT3 signaling | Inhibited migration and clonogenicity. nih.govresearchgate.net |

| MDA-MB-231 | Breast Cancer | Attenuation of STAT3 phosphorylation | Reduced xenograft tumor growth in vivo. nih.govresearchgate.net |

| CCLP1 | Cholangiocarcinoma | Interaction with PPAR-γ, SMAD2/3, and TAP63 | Inhibited tumor cell proliferation, colony formation, and migration. nih.gov |

Beyond its direct anti-proliferative effects, 15-keto-PGE2 also influences broader cell growth and differentiation pathways. In cholangiocarcinoma cells, the signaling cascade initiated by 15-keto-PGE2, involving PPAR-γ, Smad2/3, and TAP63, not only inhibits growth but also promotes the formation of a pSmad2/3-TAP63-p53 ternary complex. nih.gov This complex binds to the TAP63 promoter, leading to its autotranscription and further supporting the tumor-suppressive effects. nih.gov

Furthermore, 15-keto-PGE2 is recognized as a ligand for PPARγ, a nuclear receptor that plays a role in various cellular processes, including differentiation. nih.gov The activation of PPARγ by 15-keto-PGE2 has been linked to the induction of p21 expression, which contributes to the suppression of hepatocellular carcinoma growth. researchgate.net

Modulation of Inflammatory Responses

15-keto-PGE2 plays a significant role in modulating inflammatory responses, often exhibiting anti-inflammatory properties.

15-keto-PGE2 has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In macrophages, it can suppress the production of cytokines induced by lipopolysaccharide (LPS). researchgate.netnih.gov This is achieved, in part, through the covalent modification of Kelch-like ECH-associated protein 1 (Keap1), which leads to the activation of the Nrf2-mediated antioxidant response. researchgate.netnih.gov

Another key mechanism of its anti-inflammatory action is the post-translational modification of NF-κB subunits. nih.gov By modifying p105/p50 and p65 subunits of NF-κB, 15-keto-PGE2 inhibits the activation of NF-κB signaling in macrophages, a central pathway in the inflammatory response. nih.gov This leads to a dose-dependent decrease in the levels of iNOS, TNF-α, IL-6, and MCP-1 in RAW264.7 macrophages. nih.gov

| Mediator | Cell/Model System | Effect of 15-keto-PGE2 | Mechanism |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Macrophages (RAW264.7, BMDM) | Reduced production | Modification of Keap1, activation of Nrf2. researchgate.netnih.gov |

| NF-κB | Macrophages | Inhibition of signaling | Covalent modification of p105/p50 and p65 subunits. nih.gov |

| iNOS, TNF-α, IL-6, MCP-1 | RAW264.7 macrophages | Dose-dependent decrease | Inhibition of NF-κB pathway. nih.gov |

The anti-inflammatory properties of 15-keto-PGE2 are evident in both acute and chronic inflammatory conditions. In models of acute inflammation, such as LPS-induced sepsis in mice, treatment with 15-keto-PGE2 has been shown to reduce mortality and suppress systemic inflammation. researchgate.netnih.govcaymanchem.com This protective effect is linked to its ability to activate the Nrf2 antioxidative pathway. researchgate.netnih.gov

In the context of chronic inflammation associated with metabolic diseases, 15-keto-PGE2 has demonstrated therapeutic potential. In a mouse model of non-alcoholic steatohepatitis (NASH), a condition characterized by chronic liver inflammation, treatment with 15-keto-PGE2 significantly reduced liver inflammation, lowered serum levels of liver enzymes, and inhibited macrophage infiltration. nih.gov It also helped in reducing the size of lipid droplets and downregulating key regulators of lipogenesis. nih.gov

Impact on Immune Cell Functions and Immune Homeostasis

In the context of fungal infections, it has been observed that 15-keto-PGE2, derived from the dehydrogenation of PGE2, can promote the growth of Cryptococcus neoformans by activating the host's PPAR-γ receptor. biorxiv.orgbiorxiv.org This highlights a scenario where a host metabolic process can be exploited by a pathogen.

Furthermore, 15-keto-PGE2 can act as a "switched agonist" for prostaglandin (B15479496) E receptors EP2 and EP4. nih.govresearchgate.net While PGE2 tends to activate EP4 receptors to initiate inflammatory reactions, its metabolite, 15-keto-PGE2, preferentially activates EP2 receptors. researchgate.net This switch may serve to gradually terminate the initial PGE2-evoked signaling, thereby helping to restore homeostasis. nih.govresearchgate.net

The balance between PGE2 and 15-keto-PGE2, regulated by the enzyme 15-PGDH, is crucial for maintaining immune homeostasis, for instance, in adipose tissue where it can suppress conventional T cell activity. caymanchem.com

Regulation of Macrophage Polarization and Activity

15-keto-prostaglandin E2 (15-keto-PGE2) has demonstrated significant effects on macrophage function, particularly in modulating inflammatory responses. In experimental models of sepsis, both the genetic disruption of prostaglandin reductase 2 (PTGR2), an enzyme that metabolizes 15-keto-PGE2, and the direct administration of 15-keto-PGE2 led to reduced production of pro-inflammatory cytokines in activated macrophages. nih.gov This anti-inflammatory effect is associated with the activation of the nuclear factor (erythroid-2)-related factor 2 (Nrf2), a key transcription factor in the antioxidant response. nih.gov

Specifically, treatment with 15-keto-PGE2 increased Nrf2 levels, enhanced antioxidant response element (ARE)-mediated reporter activity, and upregulated the expression of corresponding antioxidant genes in macrophage cell lines and bone marrow-derived macrophages. nih.gov Further investigation revealed that 15-keto-PGE2 can directly modify Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2, at a specific cysteine residue (Cys288). nih.gov This modification likely disrupts the Keap1-Nrf2 interaction, allowing for Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant and anti-inflammatory genes. These findings highlight a novel mechanism by which 15-keto-PGE2 mitigates inflammatory responses in macrophages.

In the context of atherosclerosis, a disease where macrophage polarization is a critical pathological feature, prostaglandin E2 (PGE2) has been shown to promote anti-inflammatory M2 macrophage polarization. nih.gov While the direct role of 15-keto-PGE2 in this specific context is less clear, its established anti-inflammatory properties in macrophages suggest a potential contribution to resolving inflammation within atherosclerotic plaques. nih.govnih.gov

Effects on Natural Killer (NK) Cell Cytolytic Functions and Cytokine Production

While the direct effects of 15-keto-PGE2 on natural killer (NK) cells are not extensively detailed in the provided search results, the influence of its precursor, PGE2, is well-documented and provides a basis for understanding potential interactions. PGE2 is known to suppress NK cell function through various mechanisms. It can inhibit the cytolytic activity of NK cells and reduce the production of crucial cytokines like interferon-gamma (IFN-γ). nih.govresearchgate.net This suppression is partly mediated by the downregulation of activating receptors on NK cells, such as NKG2D, NKp30, and NKp44, which are essential for recognizing and eliminating target cells, including tumor cells. researchgate.netfrontiersin.org

PGE2 exerts its effects by binding to EP receptors on NK cells, with EP2 and EP4 being particularly implicated in mediating the suppression of NK cell activity. frontiersin.orgnih.gov For instance, PGE2 has been shown to inhibit NK cell maturation and cytotoxicity in the context of thyroid cancer, thereby contributing to immune evasion. frontiersin.orgresearchgate.net Furthermore, PGE2 can suppress IL-15-mediated NK cell function by downregulating the surface expression of the common gamma-chain (γc), a critical component of the IL-15 receptor complex. nih.gov Given that 15-keto-PGE2 is a metabolite of PGE2, it is plausible that it may have its own distinct or overlapping effects on NK cell function, although further research is needed to elucidate these specific roles.

Modulation of T Cell Subsets (Th1, Th2, Th17, Regulatory T Cells)

15-keto-PGE2 has been shown to inhibit the proliferation of isolated human CD4+ T cells in a concentration-dependent manner. caymanchem.com This suggests a direct modulatory role on T cell responses. While the specific effects of 15-keto-PGE2 on the differentiation and function of T helper (Th) subsets like Th1, Th2, Th17, and regulatory T cells (Tregs) are not extensively detailed, the actions of its precursor, PGE2, offer some insights.

PGE2 is a known modulator of T cell responses. nih.gov It can influence the balance between different T helper subsets. For example, PGE2 has been shown to enhance Th17 responses by directly increasing IL-17 production and reducing IFN-γ production by memory CD4+ T cells. nih.gov This is achieved through the EP2 and EP4 receptors on T cells, leading to an increase in the transcription factor RORγt (essential for Th17 differentiation) and a decrease in T-bet (the master regulator of Th1 differentiation). nih.gov Additionally, PGE2 can promote the proliferation of murine Th1 cells. nih.gov T-regulatory cells are crucial for maintaining immune homeostasis by secreting inhibitory cytokines like IL-10 and TGF-beta. youtube.com

Influence on Dendritic Cell Differentiation, Maturation, and Antigen Presentation

The direct influence of 15-keto-PGE2 on dendritic cells (DCs) is not extensively covered in the provided information. However, the role of its precursor, PGE2, in DC biology is well-established and provides a framework for potential interactions.

PGE2 is a key factor in the maturation of monocyte-derived dendritic cells (MoDCs). nih.gov It is considered fundamental for enabling the migration of mature DCs to lymph nodes, a critical step for initiating adaptive immune responses. nih.gov While some studies have raised concerns about PGE2 inducing the expression of indoleamine 2,3-dioxygenase (IDO), an enzyme with immunosuppressive functions, in mature MoDCs, others have shown that the T cell stimulatory capacity of PGE2-matured MoDCs remains robust and may even be enhanced. nih.gov

Furthermore, the presence of PGE2 during DC differentiation can selectively attenuate the extracellular signal-related kinase (ERK) pathway, leading to decreased production of the pro-inflammatory cytokine IL-23. nih.gov This suggests that PGE2 can shape the subsequent T cell response by modulating the cytokine profile of DCs. nih.gov Given that 15-keto-PGE2 is a metabolite of PGE2, it is plausible that it could also modulate DC differentiation, maturation, and antigen presentation, although specific research is required to confirm this.

Contributions to Disease Pathogenesis

Mechanisms in Hepatocarcinogenesis and Cholangiocarcinoma

In the context of liver cancers, 15-keto-PGE2 has been identified as a tumor-suppressive metabolite. nih.gov The enzyme responsible for its production, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), converts the oncogenic PGE2 into the tumor-suppressive 15-keto-PGE2. nih.gov

In hepatocellular carcinoma (HCC), overexpression of 15-PGDH has been shown to inhibit tumor cell growth both in vitro and in vivo. nih.gov This anti-tumor effect is mediated by its enzymatic product, 15-keto-PGE2. nih.govnih.gov 15-keto-PGE2 acts as an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.gov The activation of PPARγ by 15-keto-PGE2 leads to an increased expression of the cell cycle inhibitor p21WAF1/Cip1. nih.govnih.gov This is achieved by enhancing the binding of PPARγ to the p21 promoter. nih.gov The upregulation of p21 subsequently inhibits the activity of cyclin-dependent kinases (CDK2 and CDK4) and proliferating cell nuclear antigen (PCNA), leading to cell cycle arrest and suppression of tumor growth. nih.gov

Similarly, in cholangiocarcinoma, 15-keto-PGE2 has been shown to inhibit cancer cell growth. nih.govnih.gov Here, 15-keto-PGE2 also acts as a PPARγ ligand, but its downstream effects involve a different signaling cascade. nih.govnih.gov It causes the dissociation of PPARγ from Smad2/3, allowing these Smad proteins to be phosphorylated and activated. nih.govnih.gov This leads to the formation of a complex with TAP63 and p53, which then binds to the TAP63 promoter, inducing its own transcription and inhibiting tumor growth. nih.gov

Involvement in Colorectal and Gastric Cancer Progression

In contrast to its tumor-suppressive role in liver cancers, the involvement of the PGE2 pathway in colorectal and gastric cancers is more complex and often associated with tumor promotion. nih.gov The levels of PGE2 are frequently elevated in these cancers due to increased expression of cyclooxygenase-2 (COX-2) and decreased expression of 15-PGDH. nih.govnih.govcoloproctol.org This imbalance leads to a reduction in the conversion of PGE2 to 15-keto-PGE2. nih.gov

Elevated PGE2 levels promote colorectal and gastric cancer progression through various mechanisms, including enhancing cell proliferation, invasion, and angiogenesis, as well as suppressing anti-tumor immunity. nih.govnih.gov PGE2 can also promote the expansion of cancer stem cells. nih.gov While the direct role of 15-keto-PGE2 in this context is less defined, the downregulation of its producing enzyme, 15-PGDH, is a common feature in these cancers and is associated with a worse prognosis. nih.govnih.govcoloproctol.orgoup.com

Some studies suggest that 15-keto-PGE2 may act as a partial or biased agonist at PGE2 receptors, potentially terminating or attenuating PGE2-evoked signaling. nih.gov This could imply that the reduced levels of 15-keto-PGE2 in colorectal and gastric tumors contribute to the sustained pro-tumorigenic signaling by PGE2.

Role in Tissue Repair and Regeneration Processes

The role of 15-keto-prostaglandin E2 in tissue repair and regeneration is intrinsically linked to the function of its precursor, PGE2. Prostaglandin E2 is a potent promoter of tissue regeneration in various organs, including the skin, liver, and hematopoietic system. clinexprheumatol.orgnih.gov It exerts these effects by activating endogenous stem cells, modulating immune responses, and promoting angiogenesis. clinexprheumatol.orgnih.gov

The conversion of PGE2 to 15-keto-PGE2 by the enzyme 15-PGDH serves as a critical mechanism for terminating the pro-regenerative signals of PGE2. clinexprheumatol.org Consequently, 15-PGDH is considered a negative regulator of tissue repair and regeneration. clinexprheumatol.org Inhibiting 15-PGDH has been explored as a therapeutic strategy to enhance tissue healing by prolonging the beneficial effects of endogenous PGE2. clinexprheumatol.org

However, 15-keto-PGE2 may not be an entirely inactive metabolite. Some evidence suggests that it can act as a "switched" or partial agonist at prostaglandin receptors, potentially playing a role in the gradual termination of PGE2-evoked signaling and the restoration of tissue homeostasis. nih.gov For instance, one study demonstrated that exogenous 15-keto-PGE2 can modulate glomerular cytoarchitecture in the kidney by interacting with EP2 and EP4 receptors, indicating it retains some biological activity. This suggests a more nuanced role for 15-keto-PGE2 in the resolution phase of tissue repair, moving beyond a simple "off-switch" for PGE2 signaling.

Table 2: Summary of the Role of 15-Keto-PGE2 in Various Pathophysiological Processes

| Process | Role of 15-Keto-PGE2 | Key Mechanisms | Reference(s) |

|---|---|---|---|

| Fungal Pathogenesis | Promotes growth of Cryptococcus neoformans. | Activates host PPAR-γ. | nih.gov |

| Acute Liver Injury | Protective against inflammation and injury. | Activates PPAR-γ in Kupffer cells; Inhibits NF-κB signaling. | |

| Stroke-Associated Pneumonia | Indirect association; lower levels of its synthesizing enzyme (15-PGDH) correlate with higher risk. | Increased levels of pro-inflammatory PGE2. | nih.govelsevierpure.comnih.gov |

| Rheumatoid Arthritis | Role is not well-defined; research focuses on the pro-inflammatory effects of PGE2. | - | hopkinsarthritis.orgresearchgate.net |

| Tissue Repair & Regeneration | Primarily involved in the termination of PGE2's pro-regenerative effects. | Acts as a partial agonist at EP receptors, contributing to signal termination and homeostasis. | nih.govclinexprheumatol.org |

Regulatory Mechanisms Governing 15 Keto Prostaglandin E2 Levels

Transcriptional and Post-Transcriptional Regulation of 15-PGDH Expression

The expression of the HPGD gene, which encodes for 15-PGDH, is subject to complex regulation at both the transcriptional and post-transcriptional levels. This regulation is cell-type specific and influenced by a variety of signaling molecules and environmental cues.

Growth factors such as epidermal growth factor (EGF) and hepatocyte growth factor (HGF) have been shown to suppress the expression of 15-PGDH. nih.gov This downregulation is mediated through the activation of key intracellular signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways. nih.govoup.com

In hepatocellular carcinoma cells, for instance, both EGF and HGF lead to a reduction in 15-PGDH levels. nih.gov This effect is largely dependent on the activation of the ERK and p38 MAPK pathways, as well as the PI3K/Akt signaling cascade. nih.govoup.com Similarly, in colorectal cancer cells, HGF signaling through its receptor, c-Met, downregulates 15-PGDH expression at both the mRNA and protein levels, a process that also requires the MAPK/ERK and PI3K/Akt pathways. oup.comnih.gov The differential utilization of MAPK pathways has been observed, with HGF-induced morphogenesis being more reliant on the ERK1/2 pathway, while EGF-dependent morphogenesis requires ERK5. nih.gov This growth factor-mediated suppression of 15-PGDH leads to an accumulation of its substrate, PGE2, and consequently, a decrease in the production of 15-keto-PGE2.

The effect of hypoxia and its primary mediator, hypoxia-inducible factor 1 alpha (HIF-1α), on 15-PGDH expression appears to be context-dependent. In certain tissues, such as the cervix during pregnancy, hypoxia and the stabilization of HIF-1α lead to a downregulation of 15-PGDH. nih.govoup.com This repression is part of the physiological process of cervical ripening, where decreased 15-PGDH activity allows for an increase in local PGE2 levels, facilitating labor. nih.govoup.comnih.gov The mechanism involves HIF-1α-mediated repression of the transcription factor MiTF-CX, which is a positive regulator of 15-PGDH expression. nih.govnih.gov

Conversely, in other cellular contexts, such as in pulmonary artery endothelial and smooth muscle cells, hypoxia has been reported to increase the expression of 15-PGDH. nih.govnih.gov This upregulation contributes to pulmonary vascular remodeling in response to hypoxic conditions. nih.govnih.gov The induction of HIF-1α expression by intermittent hypoxia involves signaling pathways such as NADPH oxidase and mTOR. johnshopkins.edu Therefore, the regulatory role of hypoxia and HIF-1α on 15-PGDH and subsequent 15-keto-PGE2 levels is highly dependent on the specific cell type and physiological environment.

A notable feature of 15-PGDH regulation is a feedback loop involving its own substrate, prostaglandin (B15479496) E2. PGE2 can suppress the expression of 15-PGDH, thereby creating a positive feedback mechanism that amplifies PGE2 signaling. nih.govoup.comnih.gov This effect is primarily mediated through the EP2 receptor, a G-protein coupled receptor for PGE2. nih.govoup.comnih.gov

In human cervical stromal cells, the binding of PGE2 to its EP2 receptor triggers a signaling cascade that results in the downregulation of 15-PGDH. nih.govoup.comnih.gov This process involves the repression of the transcription factor MiTF-CX, which is essential for maintaining high levels of 15-PGDH expression. nih.govnih.gov By inhibiting its own degradation, PGE2 can sustain its biological activity, leading to a concurrent decrease in the formation of its inactive metabolite, 15-keto-PGE2.

The microphthalmia-associated transcription factor (MiTF) plays a significant role in regulating the expression of the HPGD gene. wikipedia.org Specifically, the cervical isoform, MiTF-CX, acts as a key transcriptional activator of 15-PGDH in cervical stromal cells. nih.govoup.comnih.gov

MiTF-CX binds to specific sites in the promoter region of the HPGD gene, driving its transcription. nih.gov Consequently, factors that downregulate MiTF-CX expression, such as PGE2 acting through its EP2 receptor and hypoxia acting via HIF-1α, lead to a concomitant decrease in 15-PGDH levels. nih.govoup.comnih.govnih.gov Overexpression of MiTF-CX, on the other hand, can induce the expression of 15-PGDH. nih.govoup.com This highlights MiTF-CX as a critical node in the regulatory network that controls 15-PGDH expression and, by extension, 15-keto-PGE2 production in specific cellular contexts.

Pharmacological Modulation of 15-PGDH Activity and its Impact on 15-Keto-Prostaglandin E2 Levels

The enzymatic activity of 15-PGDH can be targeted by pharmacological agents, offering a direct means of modulating the levels of its substrates and products.

Inhibition of 15-PGDH has emerged as a therapeutic strategy to enhance tissue repair and regeneration by elevating endogenous levels of PGE2. nih.govnih.govresearchgate.net Small molecule inhibitors of 15-PGDH block the enzymatic conversion of PGE2 to 15-keto-PGE2. nih.govnih.gov This leads to a significant increase in the intracellular and tissue concentrations of PGE2 and a corresponding decrease in the levels of 15-keto-PGE2. nih.govresearchgate.net

A variety of potent and selective 15-PGDH inhibitors have been developed. For example, the small molecule SW033291 has been shown to inhibit 15-PGDH with high affinity, resulting in a doubling of PGE2 levels in vivo. nih.gov This pharmacological intervention effectively shifts the balance from prostaglandin degradation to accumulation, thereby reducing the formation of 15-keto-PGE2. The table below summarizes some of the known inhibitors of 15-PGDH.

| Inhibitor | IC50/Ki | Effect on PGE2 Levels | Effect on 15-keto-PGE2 Levels |

| SW033291 | Ki of 0.1 nM medchemexpress.com | Increased nih.govmedchemexpress.com | Decreased (inferred) |

| 15-PGDH-IN-1 | IC50 of 3 nM medchemexpress.com | Increased (inferred) | Decreased (inferred) |

| ML148 | IC50 of 56 nM medchemexpress.com | Increased (inferred) | Decreased (inferred) |

| 15-PGDH-IN-2 | IC50 of 0.274 nM medchemexpress.com | Increased (inferred) | Decreased (inferred) |

| 15-epi-PGE1 | IC50 of 170 μM medchemexpress.com | Increased (inferred) | Decreased (inferred) |

Upregulation of 15-PGDH by Specific Agents (e.g., Hydroxychloroquine (B89500), Vitamin D)

The expression and activity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandin E2 (PGE2) into 15-keto-prostaglandin E2, can be influenced by various pharmacological and physiological agents. patsnap.comnih.gov This regulation is a critical control point in determining the local concentration and biological activity of PGE2. tandfonline.com Research has identified several compounds, including the disease-modifying anti-rheumatic drug (DMARD) hydroxychloroquine and the secosteroid hormone vitamin D, that can upregulate 15-PGDH, thereby modulating prostaglandin-driven processes. nih.govnih.gov

Hydroxychloroquine

Hydroxychloroquine, a widely used medication for autoimmune disorders such as rheumatoid arthritis (RA), has been shown to increase the expression of 15-PGDH in fibroblast-like synoviocytes (FLS), the primary cells composing the synovial intima. nih.gov In the context of RA, PGE2 is a major catabolic factor, contributing to inflammation and joint destruction. nih.gov Studies have observed that the expression of 15-PGDH is lower in the synovial tissue of patients with RA compared to normal synovial tissue. nih.govnih.gov

Treatment of RA-FLS with hydroxychloroquine has been demonstrated to induce the expression of 15-PGDH. nih.gov This upregulation of the degradative enzyme leads to a subsequent decrease in the release of PGE2. nih.govnih.gov The mechanism underlying this effect appears to involve the mitogen-activated protein (MAP) kinase signaling pathway. Specifically, treatment with hydroxychloroquine has been found to induce the phosphorylation of key kinases in this pathway, including ERK, SAPK/JNK, and p38. nih.gov The reduction in PGE2 levels by hydroxychloroquine can be reversed by the use of MAP kinase pathway inhibitors, confirming the involvement of this signaling cascade in the regulation of 15-PGDH expression. nih.gov

| Agent | Cell Type | Key Findings | Signaling Pathway | Reference |

| Hydroxychloroquine | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Increased expression of 15-PGDH; Decreased release of PGE2. | Mitogen-Activated Protein (MAP) Kinase (ERK, SAPK/JNK, p38) | nih.gov |

Vitamin D

The relationship between vitamin D and the regulation of 15-PGDH is complex, with studies reporting varied findings depending on the tissue type and disease context. In ovarian cancer, for instance, an inverse correlation has been observed between the expression of the vitamin D receptor (VDR) and 15-PGDH. nih.gov Malignant ovarian tissues exhibited significantly lower VDR expression alongside higher expression of 15-PGDH and cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 synthesis. nih.gov This suggests a potential interplay between vitamin D signaling and prostaglandin metabolism in ovarian carcinogenesis. nih.gov

Conversely, a study in acute myeloid leukemia (AML) patients found no significant correlation between serum vitamin D levels and the expression of 15-PGDH. nih.gov However, this study did find a significant inverse correlation between the expression of the VDR and 15-PGDH expression. nih.gov Furthermore, VDR expression was directly correlated with the expression of PGE2 and COX-2. nih.gov These findings highlight a nuanced regulatory network where vitamin D signaling, through its receptor, may indirectly influence the prostaglandin metabolic pathway.

| Agent/Receptor | Tissue/Cell Type | Key Findings | Reference |

| Vitamin D Receptor (VDR) | Malignant Ovarian Tissue | Inverse correlation between VDR and 15-PGDH expression. | nih.gov |

| Vitamin D (Serum Levels) | Acute Myeloid Leukemia (AML) Patients | No significant correlation with 15-PGDH expression. | nih.gov |

| Vitamin D Receptor (VDR) | Acute Myeloid Leukemia (AML) Patients | Inverse correlation between VDR and 15-PGDH expression. | nih.gov |

Advanced Research Methodologies for 15 Keto Prostaglandin E2 Studies

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models are fundamental in dissecting the molecular mechanisms through which 15-keto-prostaglandin E2 (15-keto-PGE2) exerts its biological effects. These systems offer a controlled environment to study cellular processes, signaling pathways, and interactions with other molecules.

Use of Cancer Cell Lines and Primary Cell Cultures

A variety of cancer cell lines have been employed to investigate the anti-proliferative and pro-apoptotic effects of 15-keto-PGE2. For instance, in cholangiocarcinoma, the CCLP1 cell line has been instrumental. nih.gov Studies using these cells have shown that overexpression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme that converts prostaglandin (B15479496) E2 (PGE2) to 15-keto-PGE2, leads to inhibited tumor cell growth and clonogenic capacity. nih.gov Conversely, knockdown of 15-PGDH accelerates tumor cell growth. nih.gov

In the context of breast cancer, MCF10A-ras cells, which are human mammary epithelial cells transfected with H-ras, have been a key model. nih.govnih.govresearchgate.net Research on these cells has demonstrated that 15-keto-PGE2 can suppress the phosphorylation, dimerization, and nuclear translocation of STAT3, a critical signaling molecule in cancer progression. nih.govnih.govresearchgate.net Furthermore, 15-keto-PGE2 was found to inhibit the migration and clonogenicity of MCF10A-ras cells. nih.govnih.govresearchgate.net The MDA-MB-231 breast cancer cell line has also been utilized in xenograft models to show that 15-keto-PGE2 can attenuate tumor growth in vivo. nih.govnih.govresearchgate.net

Primary cell cultures, derived directly from tissues, offer a model that more closely resembles the in vivo environment. While the provided information primarily focuses on established cell lines, the principles of studying 15-keto-PGE2's effects on proliferation, apoptosis, and signaling pathways are directly transferable to primary cultures derived from tumors or other relevant tissues. The use of primary tumor cell cultures allows for the investigation of these mechanisms in a heterogeneous cell population that better reflects the complexity of a patient's tumor. youtube.com

Table 1: Cancer Cell Lines Used in 15-keto-PGE2 Research

| Cell Line | Cancer Type | Key Findings Related to 15-keto-PGE2 |

|---|---|---|

| CCLP1 | Cholangiocarcinoma | Overexpression of 15-PGDH (leading to increased 15-keto-PGE2) inhibits cell growth and clonogenicity. nih.gov |

| MCF10A-ras | Breast Cancer | 15-keto-PGE2 suppresses STAT3 signaling, inhibits migration, and reduces clonogenicity. nih.govnih.govresearchgate.net |

| MDA-MB-231 | Breast Cancer | Subcutaneous injection of 15-keto-PGE2 attenuated xenograft tumor growth. nih.govnih.gov |

| PC3 | Prostate Cancer | Mentioned as a cell line used in a study, but specific findings on 15-keto-PGE2 were not detailed in the provided text. nih.gov |

| Hep3B, Huh-7, HepG2 | Hepatocellular Carcinoma | Studies on related compounds (DHA and EPA) showed increased 15-PGDH levels, suggesting a potential role for 15-keto-PGE2 in apoptosis. taylorandfrancis.com |

Co-culture Systems for Cell-Cell Interaction Analysis

While direct evidence for the use of co-culture systems in studying 15-keto-PGE2 is not explicitly detailed in the provided search results, this methodology is crucial for understanding the compound's role within the tumor microenvironment. Co-culture systems involve growing two or more different cell types together to study their interactions. For instance, cancer cells could be co-cultured with immune cells, such as macrophages or T-cells, to investigate how 15-keto-PGE2 modulates immune responses within the tumor. mdpi.com

In Vivo Animal Models for Systemic and Organ-Specific Analysis

Animal models are indispensable for understanding the systemic and organ-specific effects of 15-keto-PGE2 in a living organism. These models allow for the investigation of complex physiological processes that cannot be replicated in vitro.

Genetically Modified Mouse Models (e.g., 15-PGDH Knockout/Overexpression)

Genetically modified mouse models have provided significant insights into the role of the PGE2/15-PGDH/15-keto-PGE2 axis. Mice with a knockout of the 15-PGDH gene (Hpgd) exhibit increased susceptibility to chemically or genetically induced colon tumors, highlighting the tumor-suppressive role of 15-PGDH and, by extension, its product 15-keto-PGE2. nih.gov

Conversely, overexpression of 15-PGDH in mouse models of carcinogenesis has been shown to decrease cancer cell growth and delay tumor formation. nih.gov For instance, adenovirus-mediated delivery of the 15-PGDH gene inhibited colon cancer growth in a mouse xenograft model. nih.gov In a non-cancer context, ectopic overexpression of 15-PGDH in the muscles of young mice led to a decrease in muscle mass and strength, demonstrating the broader physiological roles of this pathway. nih.gov These effects could be reversed by a small molecule inhibitor of 15-PGDH, further confirming the enzyme's role. nih.gov

Disease-Induction Models (e.g., Chemical Carcinogenesis, Inflammation Models)

Chemical carcinogenesis models are frequently used to study the influence of 15-keto-PGE2 on tumor development. These models often involve the administration of carcinogens to induce tumor formation in specific organs. The susceptibility of different mouse strains to chemical carcinogenesis, such as in lung cancer models, provides a valuable tool for these investigations. mdpi.com For example, the A/J mouse strain is particularly sensitive to lung tumor development due to a K-ras polymorphism. mdpi.com

Inflammation-induced cancer models are also highly relevant, as inflammation is a key driver of many cancers and PGE2 is a major inflammatory mediator. mdpi.commdpi.com Models of inflammation-related carcinogenesis, such as those mimicking human diseases, can be used to explore how 15-keto-PGE2 influences the progression from chronic inflammation to cancer. mdpi.com For example, in a mouse model of gastric cancer, inhibiting PGE2 signaling reduced the recruitment of M2-like macrophages and tumor growth. mdpi.com Studying the effects of 15-keto-PGE2 in such models could reveal its potential anti-inflammatory and cancer-preventive properties.

In a model of metabolic dysfunction-associated steatohepatitis (MASH), inhibition of 15-PGDH was found to ameliorate apoptosis and fibrosis, suggesting a complex role for the PGE2/15-keto-PGE2 balance in liver disease. mdpi.com Furthermore, in zebrafish models, exogenous treatment with 15-keto-PGE2 was shown to perturb glomerular vascularization during development, highlighting its bioactive role in organogenesis. mdc-berlin.denih.gov

Molecular and Biochemical Techniques

A range of molecular and biochemical techniques are employed to elucidate the mechanisms of action of 15-keto-PGE2 at a molecular level.

Western Blotting: This technique is widely used to detect and quantify the expression levels of specific proteins. In the context of 15-keto-PGE2 research, Western blotting has been used to measure the levels of 15-PGDH, COX-2, and various signaling proteins like STAT3 and its phosphorylated form. nih.govnih.govresearchgate.net

Immunofluorescence: This method allows for the visualization of the subcellular localization of proteins. It has been used to show the localization of 15-PGDH within cells and to observe the nuclear translocation of signaling molecules like STAT3 in response to 15-keto-PGE2. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful analytical technique is used for the quantitative analysis of small molecules. It is the gold standard for measuring the levels of prostaglandins (B1171923), including PGE2 and 15-keto-PGE2, in cell culture supernatants, tissues, and biological fluids. nih.govnih.gov

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the gene expression levels of specific targets. It has been employed to quantify the mRNA levels of 15-PGDH (Hpgd) and markers of muscle atrophy in studies involving genetically modified mice. nih.gov

Molecular Docking and Mass Spectrometry: These techniques have been used to identify the direct molecular targets of 15-keto-PGE2. For example, molecular docking analysis suggested that Cys251 and Cys259 of STAT3 could be binding sites for 15-keto-PGE2, and subsequent mass spectrometry analysis confirmed the covalent modification of STAT3 at Cys259. nih.govresearchgate.net

Yeast-based Assays: These have been used to study the interaction of 15-keto-PGE2 with its receptors. For instance, a yeast model demonstrated that 15-keto-PGE2 can bind to and stabilize EP2 and EP4 receptors on the plasma membrane. mdc-berlin.denih.gov

Gene Expression Profiling (qPCR, RNA-Seq)

Quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq) are pivotal in understanding how 15-keto-PGE2 modulates cellular function at the genetic level.

Quantitative PCR (qPCR): This technique allows for the precise measurement of the expression levels of specific genes. For instance, studies have utilized qPCR to demonstrate that 15-keto-PGE2 treatment of human colon epithelial cells leads to an upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1) at the transcriptional level. researchgate.net In pancreatic cancer cells, qPCR has been employed to show that 15-keto-PGE2 influences the mRNA expression of genes involved in oxidative stress responses, such as xCT and CTH. researchgate.net Furthermore, in breast cancer cells, qPCR analysis revealed that 15-keto-PGE2 can inhibit the mRNA expression of cell cycle regulator Cyclin D1 and the anti-apoptotic protein Bcl-2 in a dose-dependent manner. nih.gov

RNA-Sequencing (RNA-Seq): While qPCR is targeted, RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome. This powerful tool can identify all genes that are switched on or off in response to 15-keto-PGE2, offering a global perspective on its impact on cellular signaling pathways and functions. Although specific RNA-Seq data for 15-keto-PGE2 is not detailed in the provided results, its application would be a logical next step to expand upon the targeted findings from qPCR.

A study on the effects of 15-keto-PGE2 on gene expression in pancreatic cancer cells yielded the following illustrative data:

| Gene | Cell Line | Change in mRNA Expression | Statistical Significance |

| xCT | PANC-1 | Increased | P < 0.05 |

| CTH | PANC-1 | Increased | P < 0.01 |

| xCT | BxPC-3 | Increased | P < 0.05 |

| CTH | BxPC-3 | Increased | P < 0.01 |

Protein Expression and Interaction Analysis (Western Blot, Immunoprecipitation, Co-Immunoprecipitation)

To comprehend the functional consequences of altered gene expression, it is crucial to analyze changes at the protein level.

Western Blot: This widely used technique is essential for detecting and quantifying specific proteins. Research has shown that 15-keto-PGE2 suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in breast cancer cells, as determined by Western blot analysis. nih.gov This inhibitory effect on STAT3 phosphorylation was observed in a concentration-dependent manner. nih.gov Similarly, Western blotting has been used to demonstrate that 15-keto-PGE2 can induce the protein expression of HO-1 in colon epithelial cells. researchgate.net The technique has also been applied to show that 15-keto-PGE2 does not significantly induce the phosphorylation of extracellular signal-regulated kinases (ERKs) in HEK-EP2 cells. nih.gov

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): These methods are invaluable for studying protein-protein interactions and identifying binding partners. For example, it has been demonstrated that the inhibitory effect of 15-keto-PGE2 on STAT3 signaling can be reversed by the thiol-reducing agent dithiothreitol, suggesting a direct interaction. nih.gov Further investigation using mass spectrometry revealed a covalent modification of STAT3 by 15-keto-PGE2. nih.gov Co-IP could be employed to confirm the direct binding between 15-keto-PGE2-modified proteins and their interaction partners.

The table below summarizes key findings from Western blot analyses in studies of 15-keto-PGE2:

| Target Protein | Cell Line/Model | Effect of 15-keto-PGE2 | Research Finding |

| P-STAT3Y705 | MCF10A-ras cells | Decreased Phosphorylation | Inhibition of STAT3 signaling. nih.gov |

| HO-1 | CCD 841 CoN cells | Increased Expression | Induction of antioxidant response. researchgate.net |

| Phosphorylated ERKs | HEK-EP2 cells | Slight Increase | Limited effect on ERK signaling pathway. nih.gov |

Enzyme Activity Assays for 15-PGDH

The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is responsible for the conversion of prostaglandin E2 (PGE2) into 15-keto-PGE2. taylorandfrancis.com Therefore, assays that measure the activity of 15-PGDH are crucial for understanding the regulation of 15-keto-PGE2 levels.

Commercially available fluorometric assay kits provide a sensitive and reliable method for measuring 15-PGDH activity. transcriptionfactor.orgabcam.com These assays are based on the principle that the oxidation of a substrate by 15-PGDH generates NADH, which in turn reduces a probe to produce a fluorescent signal. transcriptionfactor.orgabcam.com The intensity of the fluorescence is directly proportional to the enzyme's activity. transcriptionfactor.orgabcam.com These kits are suitable for high-throughput screening and can detect very low levels of 15-PGDH activity in various biological samples, including cell cultures and animal tissues. transcriptionfactor.orgabcam.com Another type of assay monitors the reduction of NAD+ to NADH, which is accompanied by an increase in fluorescence. caymanchem.com

The key features of a typical 15-PGDH activity assay are outlined below:

| Assay Principle | Detection Method | Sensitivity | Applications |

| Oxidation of substrate and subsequent reduction of a fluorescent probe by NADH. transcriptionfactor.orgabcam.com | Fluorescence (Ex/Em = 535/587 nm). transcriptionfactor.orgabcam.com | As low as 1 µU. abcam.com | Measurement of 15-PGDH activity in tissues and cells; analysis of prostaglandin catabolism. transcriptionfactor.org |

| Reduction of NAD+ to NADH. caymanchem.com | Fluorescence (Ex/Em = 340/445 nm). caymanchem.com | IC50 value of 11 nM for a known inhibitor. caymanchem.com | High-throughput screening of 15-PGDH inhibitors. caymanchem.com |

Bioanalytical Approaches for Metabolite Quantification and Localization

Accurately measuring the levels and distribution of 15-keto-PGE2 in biological systems is essential for understanding its physiological and pathological roles.

Mass Spectrometry-Based Methods (e.g., UPLC-MS/MS)

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific technique for the quantification of small molecules like 15-keto-PGE2 from complex biological matrices. researchgate.net This method allows for the simultaneous analysis of multiple prostaglandins and their metabolites. nih.govnih.gov It has been successfully used to measure levels of PGE2 and its metabolites, including 15-keto-PGE2, in various biological samples such as urine, plasma, and kidney tissues. researchgate.net The high selectivity and accuracy of LC-MS/MS make it superior to other methods like immunoassays, which can suffer from cross-reactivity with structurally similar compounds. uab.edu

Spatial Metabolomics (e.g., MALDI-MSI) for Tissue Distribution

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful tool for visualizing the spatial distribution of molecules directly in tissue sections. maastrichtuniversity.nl This label-free technique combines the chemical specificity of mass spectrometry with the spatial information of microscopy, allowing researchers to map the localization of 15-keto-PGE2 and other lipids within specific anatomical structures of a tissue. maastrichtuniversity.nllcms.cz For example, MALDI-MSI has been used to study the distribution of various lipids in lung tissue and to investigate the spatial distribution of drugs in different organs. lcms.cznih.gov This methodology holds great promise for understanding the localized roles of 15-keto-PGE2 in both healthy and diseased tissues. nih.gov

Computational and Structural Biology for Enzyme-Ligand Dynamics

Computational and structural biology approaches provide invaluable insights into the molecular interactions between 15-keto-PGE2 and its protein targets.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. Molecular docking studies have been used to investigate the binding of 15-keto-PGE2 to its potential targets. For example, docking analyses have suggested that cysteine residues in STAT3 could be preferential binding sites for 15-keto-PGE2. nih.gov In another study, docking was used to explore the binding of PGE2 and an inhibitor to 15-PGDH. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can help to understand the stability of the binding and the conformational changes that may occur upon binding. researchgate.netdoaj.org

Structural Biology (X-ray Crystallography and Cryo-EM): Determining the three-dimensional structure of a protein in complex with its ligand provides the most detailed information about their interaction. While a co-crystal structure of 15-keto-PGE2 with its targets has not been explicitly mentioned in the provided results, the crystal structure of human 15-PGDH in complex with NAD+ has been solved. nih.govresearchgate.net This structural information serves as a crucial starting point for computational studies. nih.gov More recently, cryo-electron microscopy (cryo-EM) has been used to solve the structure of 15-PGDH complexed with inhibitors. researchgate.net

These advanced methodologies, from the genetic to the atomic level, are continuously expanding our understanding of the once-overlooked metabolite, 15-keto-prostaglandin E2, and its significant roles in cellular processes and disease.

Molecular Docking Studies of 15-PGDH with Substrates and Inhibitors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding of substrates and inhibitors to enzymes like 15-PGDH.

Researchers have employed molecular docking to gain insights into how the substrate, PGE2, and various inhibitors bind to 15-PGDH. nih.gov These studies are particularly valuable because, despite numerous attempts, co-crystal structures of these molecules with human 15-PGDH have not been successfully determined. nih.gov

In a typical docking study, a three-dimensional model of the protein-ligand complex is generated. For instance, docking studies of PGE2 with 15-PGDH have revealed key interactions. The 15-hydroxyl group of PGE2 has been shown to form hydrogen bonds with the amino acid residues Tyrosine 151 (Tyr151) and Serine 138 (Ser138) within the enzyme's active site. nih.gov These residues are conserved among the short-chain dehydrogenase/reductase (SDR) family, to which 15-PGDH belongs. nih.gov Such findings are consistent with the established structures of other enzyme-substrate complexes in this family. nih.gov

Furthermore, docking analyses have been used to compare the binding modes of the natural substrate with that of synthetic inhibitors. For example, the binding of the inhibitor SW033291 to 15-PGDH has been modeled, revealing that its butyl side chain mimics the interactions of the C15-OH and the alkyl chain of PGE2. nih.gov These computational models suggest that interactions with residues Ser138, Tyr151, and Glutamine 148 (Gln148) are critical for orienting and stabilizing inhibitors in the binding site. nih.govnih.gov

| Residue | Interaction with PGE2 | Interaction with Inhibitors (e.g., SW033291) | Reference |

|---|---|---|---|

| Serine 138 (Ser138) | Hydrogen bonding with the 15-hydroxyl group | Key for orientation and stabilization | nih.gov |

| Tyrosine 151 (Tyr151) | Hydrogen bonding with the 15-hydroxyl group | Key for orientation and stabilization | nih.gov |

| Glutamine 148 (Gln148) | Predicted to significantly affect catalytic activity | Key for orientation and stabilization | nih.govnih.gov |

Molecular Dynamics Simulations for Binding Mechanism Insights

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of molecular interactions over time. This computational method simulates the movements and interactions of atoms and molecules, offering insights into the stability and conformational changes of protein-ligand complexes.

MD simulations have been applied to study the 15-PGDH-NAD+-PGE2 complex, leading to the development of a three-dimensional model that illustrates the detailed binding of PGE2. nih.gov These simulations have helped to create a model of the entire complex, which has been validated by its qualitative agreement with available experimental data. nih.gov

A significant contribution of MD simulations has been the characterization of the PGE2-binding cavity within the enzyme. nih.gov These simulations have also led to predictions about the roles of specific amino acid residues. For instance, in addition to the known catalytic residues (Ser138, Tyr151, and Lysine 155), MD simulations have suggested that Gln148 also plays a significant role in the catalytic activity of 15-PGDH. nih.gov

In the context of inhibitor binding, MD simulations have been used to analyze the dynamics of the interactions. nih.gov For example, simulations of the inhibitor SW033291 bound to the 15-PGDH-NAD+ complex have elucidated the dynamic nature of its binding interactions. nih.gov These studies have shown how the inhibitor's side chain participates in crucial binding interactions that are similar to those of the natural substrate, PGE2. nih.gov The insights gained from these simulations are invaluable for the rational design of novel and more potent 15-PGDH inhibitors. nih.gov

| Simulation Focus | Key Findings | Significance | Reference |

|---|---|---|---|

| 15-PGDH-NAD+-PGE2 complex | Generated a 3D model of the entire complex, identified the PGE2-binding cavity, and predicted the importance of Gln148 in catalysis. | Provides a detailed understanding of substrate binding and enzyme function, aiding in the design of new inhibitors. | nih.gov |

| 15-PGDH-NAD+-SW033291 complex | Revealed the dynamic binding interactions of the inhibitor, showing similarities to the substrate's binding mode. | Explains the mechanism of inhibition and provides a basis for developing improved inhibitors. | nih.gov |

Future Directions and Emerging Research Avenues in 15 Keto Prostaglandin E2 Biology

Elucidating Novel Receptors and Binding Partners Beyond PPARγ

While peroxisome proliferator-activated receptor-gamma (PPARγ) is a known target of 15-keto-PGE2, recent studies have illuminated a more complex receptor interaction landscape. nih.govplos.org Research now suggests that 15-keto-PGE2 can also bind to and signal through the prostaglandin (B15479496) E2 receptors EP2 and EP4, albeit with different affinities and functional outcomes compared to PGE2. caymanchem.commdc-berlin.denih.gov

In human embryonic kidney (HEK) cells, 15-keto-PGE2 has been shown to bind to both EP2 and EP4 receptors, inducing the formation of cyclic AMP (cAMP) and activating β-catenin/TCF-mediated transcription. caymanchem.com However, the binding affinity of 15-keto-PGE2 for these receptors is notably lower than that of PGE2. nih.gov Interestingly, the functional consequences of this binding appear to be context-dependent. For instance, 15-keto-PGE2 acts as a full agonist for cAMP formation at the EP2 receptor but as a partial agonist for other signaling pathways at both EP2 and EP4 receptors. nih.gov This suggests that 15-keto-PGE2 may function as a "switched" or "biased" agonist, subtly altering the signaling cascade initiated by PGE2. nih.govnii.ac.jp